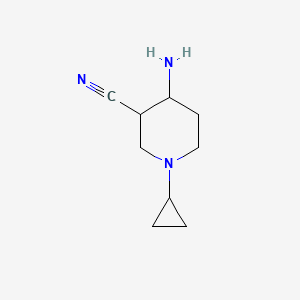

4-amino-1-cyclopropylpiperidine-3-carbonitrile

Description

4-Amino-1-cyclopropylpiperidine-3-carbonitrile (CAS: 1228469-83-7) is a piperidine derivative with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . Its structure features:

- A piperidine ring (a six-membered amine heterocycle).

- An amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capacity.

This compound is cataloged as a building block in medicinal chemistry, suggesting applications in drug discovery or organic synthesis .

Properties

IUPAC Name |

4-amino-1-cyclopropylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h7-9H,1-4,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUMIAOKBSOCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C(C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-cyclopropylpiperidine-3-carbonitrile typically involves the following steps:

Carbonitrile Formation: The nitrile group can be introduced through reactions with cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts such as p-toluenesulfonic acid to enhance reaction rates.

Solvents: Use of solvents like ethanol to facilitate the reactions.

Temperature Control: Maintaining specific temperatures to optimize reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-cyclopropylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-amino-1-cyclopropylpiperidine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopropylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-amino-1-cyclopropylpiperidine-3-carbonitrile with two related piperidine derivatives:

Implications of Structural Differences

The cyclopropyl group may confer steric hindrance and rigidity, contrasting with the flexible ethoxy-oxopropyl chain in the benzyl derivative .

Biological Activity: The amino group in both the target compound and 5-methyl-2,3-dihydro-1-benzofuran-7-amine suggests hydrogen-bonding interactions with biological targets, but the benzofuran scaffold in the latter may enhance aromatic stacking .

Research Findings and Limitations

- Synthesis and Characterization : While the target compound is listed in building block catalogs , detailed synthetic routes or spectroscopic data (e.g., NMR, XRD) are absent in the provided evidence.

- Structural analogs like the benzyl derivative are primarily documented for safety rather than activity .

Biological Activity

4-Amino-1-cyclopropylpiperidine-3-carbonitrile (CPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of CPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Amino-1-cyclopropylpiperidine-3-carbonitrile is characterized by its unique cyclopropyl piperidine structure, which contributes to its biological activity. The presence of the amino group and the carbonitrile moiety enhances its interaction with various biological targets.

Chemical Formula: CHN

Molecular Weight: 168.21 g/mol

CPC's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that CPC may act as a partial agonist at certain receptor sites, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that CPC exhibits significant activity against various biological targets:

- Dopamine Receptors: CPC has shown affinity for D2 and D3 dopamine receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonin Receptors: It also interacts with 5-HT receptors, influencing serotonin pathways that are crucial for mood and anxiety regulation.

Case Studies

-

Neuropharmacological Effects:

A study conducted on rodent models indicated that CPC administration resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with traditional dopaminergic agents. The study measured behavioral changes alongside biochemical markers of neurotransmitter levels, confirming the compound's role in enhancing dopaminergic signaling. -

Antidepressant Activity:

In another investigation focusing on depressive-like behaviors, CPC demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. The results suggested that CPC may enhance serotonergic transmission, providing a potential avenue for developing new antidepressants. -

Analgesic Properties:

Research has also indicated that CPC possesses analgesic properties. In pain models (e.g., formalin test), CPC administration resulted in reduced pain responses, indicating potential utility in pain management therapies.

Comparative Analysis

To better understand the efficacy of CPC, it is useful to compare it with similar compounds:

| Compound Name | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| 4-Amino-1-cyclopropylpiperidine | Dopamine receptor agonist | 50 | Moderate affinity for D2/D3 receptors |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKB inhibitor | 20 | Higher selectivity for PKB |

| 2-Aminopyridine derivatives | Antimicrobial | 8 | Comparable potency to established antibiotics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.